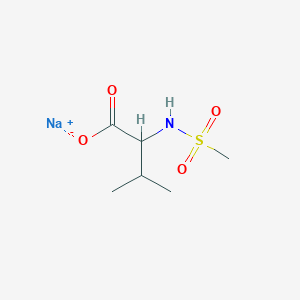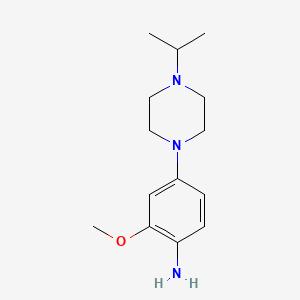![molecular formula C4H6ClN3O2 B1390766 [1,2,4]Triazol-1-yl-acetic acid hydrochloride CAS No. 113534-57-9](/img/structure/B1390766.png)
[1,2,4]Triazol-1-yl-acetic acid hydrochloride
Overview
Description
“[1,2,4]Triazol-1-yl-acetic acid hydrochloride” is a chemical compound with the CAS Number: 113534-57-9 and a linear formula of C4H6ClN3O2 . It is a heterocyclic compound, which means it is a cyclic compound with atoms of at least two different elements as members of its ring .
Synthesis Analysis
A novel, metal-free process for the synthesis of 2- (3-methyl-1H-1,2,4-triazol-1-yl) acetic acid has been reported . This process features an efficient condensation for the triazole build-up under flow conditions .Molecular Structure Analysis
The molecular structure of “[1,2,4]Triazol-1-yl-acetic acid hydrochloride” is represented by the InChI Code: 1S/C4H5N3O2.ClH/c8-4(9)1-7-3-5-2-6-7;/h2-3H,1H2,(H,8,9);1H . The molecular weight of the compound is 163.56 .Physical And Chemical Properties Analysis
The physical and chemical properties of “[1,2,4]Triazol-1-yl-acetic acid hydrochloride” include a molecular weight of 163.56 . More specific physical and chemical properties are not provided in the retrieved sources.Scientific Research Applications
-
Chemical Synthesis
-
Structural Optimization Platform
-
Anticancer Agents
- A study reported the synthesis of nineteen novel 1,2,4-triazole derivatives, including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones, 1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole, and 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones .
- These compounds were evaluated against three human cancer cell lines (MCF-7, Hela, and A549) using the MTT assay .
- Some of these compounds showed promising cytotoxic activity lower than 12 μM against the Hela cell line .
- Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .
-
Copper (I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Rapid and Sustainable Construction of Differentially Functionalized 1,2,4-Triazoles
-
Antifungal Agents
- Triazole derivatives are widely used as antifungal agents . They inhibit the enzyme lanosterol 14α-demethylase involved in the biosynthesis of ergosterol, a component of fungal cell membranes . This results in the accumulation of 14α-methyl sterols and leads to alterations in the membrane structure and function .
-
Antiviral Agents
-
Anti-Inflammatory Agents
-
Antibacterial Agents
-
Antidepressant Agents
-
Antioxidant Agents
properties
IUPAC Name |
2-(1,2,4-triazol-1-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2.ClH/c8-4(9)1-7-3-5-2-6-7;/h2-3H,1H2,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWALPXCJDSEDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00904695 | |
| Record name | 1H-1,2,4-Triazole-1-acetic acid, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00904695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,2,4]Triazol-1-yl-acetic acid hydrochloride | |
CAS RN |
113534-57-9 | |
| Record name | 1H-1,2,4-Triazole-1-acetic acid, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00904695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-[Difluoro(phenyl)methyl]pyridine](/img/structure/B1390697.png)


![N-[2-(2-Ethylpiperidin-1-YL)ethyl]-N-isopropylamine](/img/structure/B1390700.png)



